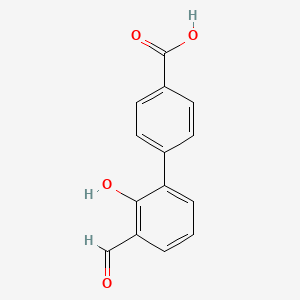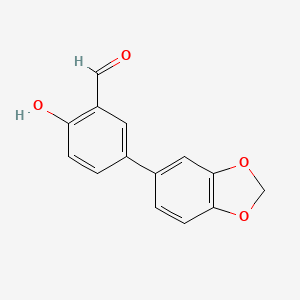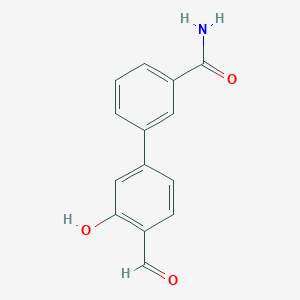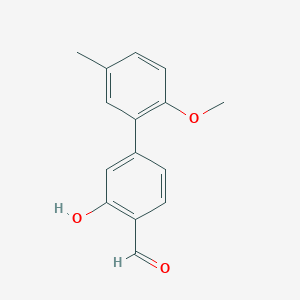
2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% (2F4MMPP) is a phenolic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 222.29 g/mol and a melting point of 109-110 °C. 2F4MMPP has been found to be a useful reagent in several laboratory experiments, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, polymers, and other organic molecules. Additionally, it has been used as a catalyst in the synthesis of polymers and as an inhibitor of protein tyrosine phosphatases.
Mecanismo De Acción
The mechanism of action of 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of protein tyrosine phosphatases, which are enzymes that play a role in the regulation of cell signaling pathways. Additionally, it has been suggested that 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% may act as an antioxidant, which could explain its potential applications in laboratory experiments.
Biochemical and Physiological Effects
2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of protein tyrosine phosphatases, which may be beneficial in the treatment of certain diseases. Additionally, it has been found to have antioxidant properties, which could be beneficial in the prevention of oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent and can be synthesized in a two-step process. Additionally, it has been found to be a useful reagent in the synthesis of various compounds, including heterocyclic compounds, polymers, and other organic molecules. However, there are some limitations to using 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% in laboratory experiments. It is a relatively unstable compound, which can make it difficult to store and handle. Additionally, its mechanism of action is not fully understood and its biochemical and physiological effects have not been extensively studied.
Direcciones Futuras
The potential future directions for 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of diseases. Additionally, further research into its mechanism of action and its potential as an antioxidant could lead to new applications in laboratory experiments. Additionally, further research into its synthesis method could lead to improved methods of synthesis and purification. Finally, further research into its potential applications in the synthesis of polymers and other organic molecules could lead to new and improved products.
Métodos De Síntesis
2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% is synthesized by a two-step method. The first step involves the reaction of 4-methoxy-5-methylphenol with formic acid in the presence of an acid catalyst. The second step involves the addition of a base to the resulting product. The reaction is carried out under reflux conditions and the final product is purified by column chromatography.
Propiedades
IUPAC Name |
2-hydroxy-5-(2-methoxy-5-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-6-15(18-2)13(7-10)11-4-5-14(17)12(8-11)9-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXOXQUTYJUCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685155 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(2-methoxy-5-methylphenyl)phenol | |
CAS RN |
1111128-79-0 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














